Praseodymium acetate

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

6192-12-7 |

|---|---|

Formule moléculaire |

C2H4O2Pr |

Poids moléculaire |

200.96 g/mol |

Nom IUPAC |

acetic acid;praseodymium |

InChI |

InChI=1S/C2H4O2.Pr/c1-2(3)4;/h1H3,(H,3,4); |

Clé InChI |

LBFPNEPAKHGVSJ-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pr+3] |

SMILES canonique |

CC(=O)O.[Pr] |

Autres numéros CAS |

6192-12-7 |

Description physique |

Hydrate: Green hygroscopic crystals; [Strem Chemicals MSDS] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Chemical Structure and Synthesis

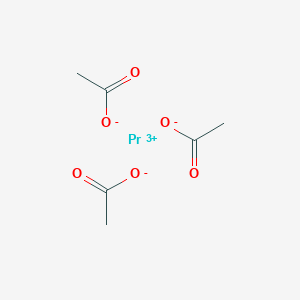

The anhydrous form of praseodymium acetate (B1210297) exhibits a complex structure as a coordination polymer. wikipedia.org X-ray crystallography studies have revealed that each praseodymium(III) ion is nine-coordinate. This coordination is achieved through bonding with two bidentate acetate ligands and is further supplemented by bridging oxygen atoms from other acetate ligands, creating a polymeric network. wikipedia.org This structural arrangement is also observed in the acetates of other lanthanides like lanthanum and holmium. wikipedia.org

The most common method for synthesizing praseodymium(III) acetate involves the reaction of praseodymium(III) oxide (Pr₂O₃) with acetic acid, typically at elevated temperatures. The chemical equation for this reaction is:

Pr₂O₃ + 6 CH₃COOH → 2 Pr(CH₃COO)₃ + 3 H₂O wikipedia.org

This straightforward synthesis route makes praseodymium acetate readily accessible for various research and industrial applications.

Physical and Chemical Properties

Praseodymium acetate (B1210297) is a green, crystalline solid that is moderately soluble in water. wikipedia.orgaemree.com It is known to be hygroscopic, readily absorbing moisture from the air to form hydrates. aemree.comchemicalbook.com

Table 1: General Properties of Praseodymium Acetate

| Property | Value |

|---|---|

| Chemical Formula | Pr(C₂H₃O₂)₃ (anhydrous) |

| Molecular Weight | 318.03 g/mol (anhydrous) americanelements.com |

| Appearance | Green crystalline solid wikipedia.orgereztech.com |

| Common Hydrates | Pr(CH₃COO)₃·H₂O, Pr(CH₃COO)₃·2H₂O, Pr(CH₃COO)₃·4H₂O wikipedia.orgaemree.comresearchgate.net |

| Solubility | Moderately soluble in water americanelements.com |

| CAS Number | 6192-12-7 wikipedia.org |

Thermal Decomposition

The thermal decomposition of hydrated praseodymium acetate (B1210297) is a multi-step process that is extensively studied as a method for producing praseodymium oxide with controlled properties. researchgate.net When heated, the hydrated salt first loses its water molecules to become anhydrous. wikipedia.org Further heating initiates a series of decomposition reactions, proceeding through several intermediate compounds before yielding the final oxide product. researchgate.net

The general pathway for the decomposition in an air or nitrogen atmosphere involves the formation of an oxyacetate and then an oxycarbonate, culminating in the formation of praseodymium oxide, most commonly the stable Pr₆O₁₁ (often written as PrO₁.₈₃₃). wikipedia.orgresearchgate.netresearchgate.net

Table 2: Stages of Praseodymium Acetate Monohydrate

| Temperature Range (°C) | Decomposition Step | Intermediate/Final Product |

|---|---|---|

| ~150 | Dehydration | Pr(CH₃COO)₃ (Anhydrous) |

| 300 - 400 | Initial Decomposition | Pr(OH)(CH₃COO)₂, PrO(CH₃COO) |

| 400 - 500 | Oxycarbonate Formation | Pr₂O₂CO₃ |

Note: Specific temperatures can vary based on the heating rate and atmosphere. researchgate.netresearchgate.net

Research has shown that the physical properties of the resulting praseodymium oxide, such as surface area and crystallite size, are highly dependent on the final calcination temperature. For instance, PrO₁.₈₃₃ formed at 500°C has a higher surface area and smaller crystallite size compared to the oxide formed at 700°C. The gaseous byproducts of the decomposition include acetone, acetic acid, and carbon oxides. researchgate.net

Coordination Chemistry and Complexation Behavior of Praseodymium Acetate

Formation and Stability of Praseodymium Acetate (B1210297) Complexes

The formation of stable complexes is a hallmark of praseodymium(III) chemistry. The acetate ion itself can act as a ligand, and in the anhydrous state, praseodymium acetate exists as a coordination polymer where each Pr(III) center is nine-coordinate. wikipedia.org This coordination is achieved through two bidentate acetate ligands and additional bridging acetate ligands. The formation of complexes with other ligands involves the partial or complete displacement of these acetate ions or the coordination of the new ligand to the praseodymium center.

This compound readily undergoes complexation with a wide array of organic and inorganic ligands. The large ionic radius of Pr³⁺ allows for high coordination numbers, typically ranging from 6 to 12.

Organic Ligands: Praseodymium(III) forms stable complexes with numerous organic ligands. For instance, its complexation with the tripodal heptadentate (N₄O₃) ligand tris[2-(salicylideneamino)ethyl]amine has been studied, revealing a seven-coordinate praseodymium ion. The interaction with multidentate ligands is particularly strong due to the chelate effect. Studies have explored the complexation of Pr(III) with amino acids like glutamic acid and dipeptides such as glycyl-glycine. nih.gov In these complexes, the carboxylate groups and sometimes the amino groups coordinate to the metal ion. The nature of the bonding is primarily ionic with a weak covalent character. nih.gov The complexation with oxydiacetate has also been investigated, highlighting the formation of stable chelates in aqueous solution.

Inorganic Ligands: While complexation with organic ligands is more extensively studied, praseodymium(III) also forms complexes with inorganic ligands. For example, it can form complexes with nitrate (B79036) ions, as seen in its interaction with crown ethers where the nitrate acts as a counter-ion or a coordinating ligand. wikipedia.org The formation of fluoride-containing complexes is also known, with an organofluorotitanate ligand leading to a coordination number of 12 for praseodymium. researchgate.net The interaction with heteropolytungstates has also been reported, resulting in the formation of inner-sphere complexes with high stability constants.

The stability of this compound complexes is quantified by their stability constants (log K) and associated thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters provide insight into the spontaneity and driving forces of the complexation reactions.

Various techniques, including potentiometry, spectrophotometry, and polarography, are employed to determine these constants. For instance, a comparative study using laser-induced photoacoustic spectroscopy, conventional UV-visible absorption spectroscopy, and pH titration was conducted to measure the stability constants of this compound and oxydiacetate complexes.

A polarographic study of the praseodymium(III)-glutamic acid system revealed the formation of a 1:1 complex with a stability constant (log K) of 4.35 at 25 °C. The thermodynamic parameters for this complexation were found to be ΔG = -24.8 kJ/mol, ΔH = -15.5 kJ/mol, and ΔS = 31.2 J/mol/K, indicating a spontaneous and exothermic reaction driven by both enthalpy and entropy.

Similarly, for the Pr(III)-glycyl-glycine system, potentiometric measurements indicated the formation of a 1:1 complex. nih.gov The stability of this complex was found to decrease with increasing temperature. The negative values of ΔG and ΔH for this complex also signify a spontaneous and exothermic process, while the positive ΔS suggests an increase in disorder upon complexation, which contributes to the stability. nih.gov

Table 1: Stability Constants and Thermodynamic Parameters for Selected Pr(III) Complexes

| Ligand | Stoichiometry (Pr:Ligand) | Method | Temperature (°C) | Ionic Strength (M) | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol/K) |

|---|---|---|---|---|---|---|---|---|

| Glutamic Acid | 1:1 | Polarography | 25 | 0.1 (KCl) | 4.35 | -24.8 | -15.5 | 31.2 |

| Glycyl-glycine | 1:1 | Potentiometry | 17 | 0.1 (KNO₃) | 3.98 | -22.2 | -10.5 | 40.5 |

| Glycyl-glycine | 1:1 | Potentiometry | 27 | 0.1 (KNO₃) | 3.82 | -21.8 | -10.5 | 37.8 |

Interactive Data Table

Kinetic Studies of Ligand Exchange and Dissociation in Praseodymium Complexes

The kinetics of ligand exchange and dissociation are crucial for understanding the reactivity and mechanism of formation of praseodymium complexes. Lanthanide complexes are generally considered to be labile, meaning they undergo rapid ligand exchange.

Kinetic studies on lanthanide complexes with the macrocyclic ligand PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9,-triacetic acid) have provided insights into their formation and dissociation rates. nih.gov Although this study did not specifically include praseodymium, the trends observed across the lanthanide series are informative. The formation rates for complexes of other lanthanides like cerium and europium were found to be very fast and followed saturation kinetics, consistent with the rapid formation of an intermediate complex. nih.gov The rate-determining step was the rearrangement of this intermediate to the final, fully chelated complex. nih.gov

The dissociation of these complexes is typically acid-catalyzed. The rates of dissociation for the lanthanide-PCTA complexes were found to vary with the specific lanthanide ion. nih.gov These kinetic studies are essential for applications where the kinetic inertness of the complex is important.

Design and Synthesis of Novel this compound-Based Coordination Polymers and Metal-Organic Frameworks

This compound is a valuable starting material for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are constructed from metal ions or clusters linked by organic ligands to form one-, two-, or three-dimensional networks. The choice of ligand and reaction conditions allows for the tuning of the resulting structure and properties.

A praseodymium-based MOF with the formula {[Pr₄(H₂TPPS)₃]·nH₂O}n has been synthesized using a porphyrinic ligand, 4,4',4'',4'''-(porphine-5,10,15,20-tetrayl)tetrakisbenzenesulfonate (H₂TPPS). researchgate.net In this structure, the Pr(III) ions are bridged by the sulfonate groups of the porphyrin ligands to form one-dimensional chains, which are further interconnected to create a 3D framework. researchgate.netnih.gov

Another approach to creating praseodymium-containing MOFs involves the post-synthetic modification of an existing framework. For example, Pr³⁺ ions have been inserted into the channels of the aluminium pyromellitate MOF (MIL-121). researcher.life The uncoordinated carbonyl groups within the MOF structure serve as binding sites for the praseodymium ions. researcher.life This method allows for the incorporation of lanthanide ions into pre-designed porous materials, potentially imparting them with new optical or magnetic properties. researcher.life

The synthesis of these materials often involves hydrothermal or solvothermal methods, where this compound or another praseodymium salt is reacted with the organic linker in a suitable solvent at elevated temperatures. The resulting crystalline materials can exhibit high porosity and surface area, making them promising for applications in gas storage, catalysis, and sensing.

Theoretical Insights into Coordination Mechanisms and Bonding Properties

Theoretical calculations provide valuable insights into the electronic structure, bonding, and coordination properties of this compound and its complexes, which can be challenging to probe experimentally.

Semiempirical quantum chemical methods, such as the Sparkle models (AM1, PM3, PM6, PM7, and RM1), have been specifically parameterized for lanthanide complexes, including those of praseodymium(III). sparkle.pro.br These models can be used to predict the geometry of praseodymium complexes with reasonable accuracy, aiding in the interpretation of experimental data and the design of new compounds.

Density Functional Theory (DFT) and multireference wavefunction-based methods are employed for more detailed electronic structure analysis. Studies on praseodymium in a formal +5 oxidation state, stabilized by specific ligands, have utilized these advanced computational techniques to understand the highly multiconfigurational ground state and the role of an inverted ligand field in its unique electronic structure. chemrxiv.org

Analysis of chemical bonding in praseodymium-containing materials, such as the binary silicide Pr₂Si₇, has been performed using the electron-localizability approach. d-nb.info This method provides a picture of the bonding within the polyanionic framework and the nature of the Pr-Si interactions. Such theoretical studies are crucial for understanding the fundamental principles governing the coordination and bonding of praseodymium in various chemical environments.

Catalytic Applications and Mechanistic Research Involving Praseodymium Acetate

Praseodymium Acetate (B1210297) in Organic Transformation Catalysis

The application of praseodymium acetate and its derivatives in catalysis is a field of active research. It is valued for its ability to facilitate a range of organic reactions, either directly in solution or after being converted into a solid-state oxide catalyst.

While direct studies detailing the use of this compound specifically in esterification are not extensively documented in prominent research, the catalytic activity of praseodymium(III) salts in related organic transformations provides a strong basis for its potential in this area. Praseodymium(III) ions, such as those provided by this compound in solution, function as Lewis acids. This Lewis acidity is central to their catalytic role in reactions involving carbonyl compounds.

A notable example of this type of catalysis is the Biginelli reaction, a one-pot organic reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. Research has demonstrated that praseodymium(III) nitrate (B79036) hexahydrate can effectively catalyze this multicomponent reaction under solvent-free conditions, achieving high yields.

The proposed mechanism for the Biginelli reaction catalyzed by a Pr(III) salt involves the praseodymium ion activating the aldehyde's carbonyl group. This activation facilitates a nucleophilic attack, initiating a cascade of condensation and cyclization steps to form the final dihydropyrimidinone product. This example underscores the potential of praseodymium(III) compounds, including the acetate form, to act as homogeneous catalysts in condensation reactions pertinent to organic synthesis.

This compound is a widely used precursor for the synthesis of praseodymium oxide (Pr₆O₁₁), a highly active and stable heterogeneous catalyst. The thermal decomposition of this compound monohydrate (Pr(CH₃COO)₃·H₂O) is a controlled method to produce praseodymium oxide nanoparticles with specific properties. researchgate.net The decomposition process proceeds through several intermediate stages, including the formation of hydroxyacetate and oxycarbonate species, before yielding the final oxide phase at temperatures around 700°C. researchgate.net The resulting praseodymium oxide material is a cornerstone in various industrial and environmental catalytic applications.

One of the most significant applications is in oxidation reactions, such as CO oxidation and the oxidative coupling of methane (B114726). nanografi.com The catalytic prowess of praseodymium oxide is attributed to the mixed valency of praseodymium ions (Pr³⁺/Pr⁴⁺), which facilitates high oxygen mobility. nanografi.comrgnpublications.com

Furthermore, praseodymium oxide derived from acetate precursors is a highly effective catalyst for the combustion of soot particles from diesel engines. ua.es When doped into other metal oxides like ceria, it enhances the creation of oxygen vacancies and improves the redox properties of the catalyst, leading to more efficient soot oxidation at lower temperatures. ua.es The table below summarizes key findings on the performance of catalysts derived from praseodymium precursors in various reactions.

| Catalyst System | Precursor | Reaction | Key Findings | Reference |

|---|---|---|---|---|

| Praseodymium Oxide (Pr₆O₁₁) | This compound | 2-Propanol Decomposition | The final oxide product showed catalytic activity for alcohol decomposition, with selectivity depending on the atmosphere used during precursor decomposition. | researchgate.net |

| Ceria-Praseodymia (Ce₀.₅Pr₀.₅O₂-δ) | Nitrate/Co-precipitation | Soot Combustion | Demonstrated higher activity for soot combustion compared to pure ceria, attributed to enhanced oxygen mobility and redox properties. | ua.es |

| Gold-Promoted Praseodymium Oxide | Not Specified | CO Oxidation | Addition of gold as a promoter significantly lowered the reaction temperature, indicating a strong synergistic effect. | nanografi.com |

| Sodium-Promoted Praseodymium Oxide | Not Specified | Oxidative Coupling of Methane | Showed high methane conversion rates with good selectivity towards ethane (B1197151) and ethene. | nanografi.com |

Exploration of Catalytic Mechanisms and Reaction Pathways

Understanding the fundamental mechanisms of catalysis is crucial for designing more efficient and selective catalysts. Research into praseodymium-based catalysts focuses on its unique redox chemistry and the identification of active sites that drive chemical transformations.

The catalytic activity of praseodymium compounds, particularly in oxidation reactions, is intrinsically linked to the ability of the praseodymium ion to cycle between its +3 and +4 oxidation states. nanografi.com This Pr³⁺/Pr⁴⁺ redox couple is more accessible than the Ce³⁺/Ce⁴⁺ couple in ceria, making praseodymium oxide a superior material for applications requiring high oxygen mobility. ua.es The presence of this mixed-valence state allows the oxide lattice to readily release and store oxygen, a key feature of the Mars-van Krevelen mechanism, which is often invoked to explain oxidation reactions on metal oxide surfaces. researchgate.netpreprints.org

Recent breakthroughs have expanded the known redox chemistry of praseodymium even further with the successful synthesis and characterization of a molecular complex in the rare +5 oxidation state. bioengineer.org While the practical catalytic applications of Pr(V) are still in the exploratory phase, this discovery opens new avenues for designing innovative catalytic cycles that could leverage redox reactions previously considered unattainable for lanthanides. bioengineer.org

In heterogeneous catalysis involving praseodymium oxide, oxygen vacancies on the catalyst surface are widely considered to be the primary active sites. ua.espreprints.org These vacancies act as locations for the activation of oxygen molecules from the gas phase or facilitate the mobility of lattice oxygen. The introduction of praseodymium into a ceria lattice, for instance, leads to a greater population of these crucial anionic vacancies. ua.es

In synergistic catalytic systems, the interface between praseodymium oxide and a second component, such as a noble metal or another transition metal oxide, often forms highly active sites. For example, in praseodymium-doped chromium oxide catalysts used for the oxidation of 1,2-dichloroethane, the synergistic interaction between chromium and praseodymium facilitates the formation of active oxygen species (Oβ) and acidic sites, significantly enhancing catalytic performance. dntb.gov.ua Similarly, for soot combustion, the reaction mechanism involves the formation of oxygen vacancies at the interface between the catalyst and the soot particle, allowing reactive oxygen species to "spill over" onto the soot surface and oxidize it. preprints.org

Advanced Catalyst Characterization and Performance Optimization Methodologies

To fully understand and improve the performance of catalysts derived from this compound, a suite of advanced characterization techniques is employed. These methods provide detailed insights into the structural, electronic, and chemical properties of the materials.

A range of analytical techniques is used to probe the properties of these catalysts at different stages of their lifecycle:

X-ray Diffraction (XRD) is used to identify the crystalline phases of the catalyst, determine crystallite size, and calculate lattice parameters, which can indicate the incorporation of dopants into the host lattice. researchgate.netmdpi.com

N₂ Adsorption-Desorption (BET analysis) measures the specific surface area and pore size distribution of the catalyst, which are critical for understanding catalyst-reactant interactions in heterogeneous catalysis. researchgate.netmdpi.com

Temperature-Programmed Reduction (TPR) and Temperature-Programmed Desorption (TPD) are used to investigate the redox properties and the nature of active sites (e.g., acidity, basicity) on the catalyst surface. mdpi.commdpi.com

X-ray Photoelectron Spectroscopy (XPS) provides information about the surface elemental composition and the oxidation states of the elements present, which is crucial for studying the Pr³⁺/Pr⁴⁺ ratio. mdpi.com

Raman Spectroscopy is highly sensitive to the local coordination environment and is particularly useful for detecting oxygen vacancies and structural defects within the oxide lattice. ua.es

Electron Microscopy (SEM, TEM) offers direct visualization of the catalyst's morphology, particle size, and dispersion of active components. researchgate.net

Performance optimization of these catalysts is achieved through several strategies. Doping the praseodymium oxide with other metals can create synergistic effects that enhance activity and stability. mdpi.com The synthesis method and conditions, such as the calcination temperature of the this compound precursor, are carefully controlled to achieve the desired particle size, surface area, and crystalline phase. researchgate.netnanografi.com Furthermore, the addition of promoters, like alkali metals or noble metals, can dramatically improve catalytic performance by modifying the electronic properties of the catalyst or creating new active sites. nanografi.com

Applications of Praseodymium Acetate in Advanced Materials Science

Development of Luminescent Materials using Praseodymium Acetate (B1210297) Precursors

The unique electronic configuration of the praseodymium ion (Pr³⁺) results in a complex energy level structure that allows for multiple electronic transitions, producing a rich line emission spectrum. osaka-u.ac.jptci-thaijo.org This characteristic is harnessed in the development of luminescent materials. Praseodymium acetate is a valuable precursor for doping Pr³⁺ ions into various hosts like glasses and phosphors.

This compound is utilized in the synthesis of Pr³⁺-doped phosphors and glasses through several methods. In the sol-gel process, this compound can be mixed with other metal acetates or alkoxides to form a homogenous solution. scirp.org Subsequent hydrolysis and condensation reactions lead to a gel, which upon calcination at high temperatures, yields a crystalline phosphor with Pr³⁺ ions uniformly distributed within the host lattice. scirp.orgresearchgate.net For example, Pr³⁺-doped BaY₂ZnO₅ phosphors have been successfully synthesized using this compound in a sol-gel method. scirp.org

Another common technique is the conventional melt-quenching method for glass fabrication. While often praseodymium oxide is listed as the starting material, this compound serves as a convenient precursor as it decomposes to the oxide form during the high-temperature melting process. americanelements.comwikipedia.org In this method, raw materials are melted at high temperatures (e.g., 1100°C) and then rapidly cooled to form an amorphous glass matrix containing the optically active Pr³⁺ ions. tci-thaijo.org This technique has been used to create various praseodymium-doped glass systems, including phospho-tellurite and oxyfluorotellurite glasses. tci-thaijo.orgmdpi.com

Solid-state reaction is another route where precursors are mixed and heated at high temperatures to produce phosphors. nih.gov this compound can be used in this method, decomposing to form the oxide which then reacts with the host material precursors to form the desired doped phosphor. wikipedia.orgnih.gov

The incorporation of Pr³⁺ ions into host materials like glasses and crystals endows them with specific photoluminescent properties that can be engineered for various applications. tci-thaijo.org The emission spectrum of Pr³⁺ is characterized by multiple transitions from its excited states (such as ³P₀, ³P₁, and ¹D₂) to lower energy levels. tci-thaijo.orgmdpi.com These transitions result in emissions across the visible spectrum, including blue, green, orange, and red light, making Pr³⁺-doped materials candidates for single-component white-light phosphors in solid-state lighting. mdpi.comdntb.gov.ua

For instance, upon excitation, typically with blue light around 444-450 nm, Pr³⁺ ions exhibit several prominent emission bands. tci-thaijo.orgmdpi.com The specific wavelengths and intensities of these emissions are highly dependent on the host matrix, allowing for the fine-tuning of the material's color output. osaka-u.ac.jp

In the realm of laser technology, Pr³⁺-doped materials are of significant interest for generating laser emission at various visible wavelengths. rp-photonics.comuni-hamburg.de Crystalline hosts such as yttrium lithium fluoride (B91410) (YLF) doped with praseodymium (Pr:YLF) can produce laser light at numerous distinct wavelengths, including red (640 nm), orange (607 nm), and green (523 nm). rp-photonics.com Praseodymium-doped fluoride fibers are also used for laser emission and in fiber optical amplifiers. rp-photonics.com The selection of the host material and the concentration of the Pr³⁺ dopant are critical parameters for optimizing the performance of these laser systems. tci-thaijo.org

| Emission Wavelength (nm) | Color | Electronic Transition | Host Material Example | Potential Application |

|---|---|---|---|---|

| 489 - 492 | Blue-Green | ³P₀ → ³H₄ | Oxyfluorotellurite Glass, Sodium Borosilicate Glass | Solid-State Lighting mdpi.comsapub.org |

| 523 | Green | - | YLF Crystal | Visible Lasers rp-photonics.com |

| 605 - 607 | Orange | ³P₀ → ³H₆ | YLF Crystal, Sodium Borosilicate Glass | Visible Lasers, Lighting rp-photonics.comsapub.org |

| 640 - 645 | Red | ³P₀ → ³F₂ | YLF Crystal, Oxyfluorotellurite Glass | Visible Lasers, Lighting mdpi.comrp-photonics.com |

| 720 | Deep Red | - | YLF Crystal | Visible Lasers rp-photonics.com |

| ~1600 (1.6 µm) | Near-Infrared (NIR) | - | Lead Chloride | Eye-Safe Lasers optica.org |

Integration into Magnetic Materials Research

Praseodymium possesses intrinsic magnetic properties that make it a valuable component in the research and development of advanced magnetic materials. stanfordmaterials.com this compound serves as a precursor for creating praseodymium-containing nanomaterials, allowing for the investigation of their magnetic behavior.

This compound is a suitable precursor for synthesizing praseodymium-based magnetic nanoparticles through methods like thermal decomposition and wet chemical approaches. rgnpublications.com In thermal decomposition, this compound, along with other organometallic precursors, is heated in the presence of organic surfactants. frontiersin.org This process yields nanoparticles with high crystallinity and controlled size. The acetate precursor decomposes to form praseodymium oxide nanoparticles or can be incorporated into a host matrix like a ferrite (B1171679). rgnpublications.comfrontiersin.org

Wet chemical methods, such as co-precipitation and sol-gel synthesis, also offer versatile routes to praseodymium-based nanomaterials. rgnpublications.comfrontiersin.org In these methods, an aqueous solution of this compound is mixed with solutions of other metal salts. A precipitating agent is then added, or a gel is formed, followed by thermal treatment to obtain the final magnetic nanoparticles. frontiersin.org These techniques allow for the synthesis of complex structures, such as praseodymium-doped cobalt spinel ferrite nanoparticles.

Praseodymium metal is paramagnetic at room temperature and remains so at all temperatures above 1 K, unlike some other rare-earth metals that exhibit ferromagnetic or antiferromagnetic ordering at low temperatures. americanelements.comstanfordmaterials.comwikipedia.org This paramagnetic nature stems from the unpaired electrons in its 4f orbital. americanelements.com Materials synthesized from this compound inherit this fundamental magnetic characteristic.

The most significant magnetic application of praseodymium is as a key component in high-performance permanent magnets. stanfordmaterials.com It is often used in conjunction with neodymium to create neodymium-iron-boron (NdFeB) magnets, which are among the strongest and most durable permanent magnets known. britannica.com In these magnets, praseodymium can substitute for some of the neodymium, contributing to the exceptional magnetic properties. stanfordmaterials.com These high-strength magnets are essential components in a wide range of modern technologies, including electric motors, wind turbines, and electronic devices.

Role in Electronic and Optoelectronic Device Fabrication

This compound is an important precursor material for the fabrication of active components in various electronic and optoelectronic devices. Its utility stems from the desirable properties that praseodymium imparts to thin films and other materials.

Praseodymium-doped materials are crucial in the fabrication of thin-film transistors (TFTs), which are fundamental components of flat-panel displays. mdpi.comnih.gov For example, praseodymium-doped indium zinc oxide (PrIZO) has been developed as a channel layer material for TFTs. mdpi.com The praseodymium dopant helps to suppress the formation of oxygen vacancies, which can act as defects and negatively impact device performance and stability. mdpi.com Aqueous solution-based routes using precursors like this compound can be employed to create ultrathin, crystalline layers of Pr-doped oxides for next-generation transistors. nih.govmdpi.com These PrIZO TFTs exhibit high carrier mobility and stability, making them promising for applications in flexible and transparent displays. mdpi.comnih.gov

In optoelectronics, praseodymium-doped materials are used in specialty optical components. Praseodymium is a component of didymium glass, which is used in protective goggles for welders and glassblowers because it effectively filters out the intense yellow light emitted during these processes. britannica.com Furthermore, praseodymium-doped fluoride glass is utilized as a fiber optical amplifier, demonstrating its importance in telecommunications. rp-photonics.com

| Parameter | Value | Significance |

|---|---|---|

| Saturation Mobility (μsat) | 14.26 cm²·V⁻¹·s⁻¹ | Indicates high carrier transport efficiency, leading to faster device operation. nih.gov |

| On/Off Current Ratio (Ion/Ioff) | 1.83 x 10⁸ | A high ratio signifies a clear distinction between the 'on' and 'off' states, crucial for low power consumption. nih.gov |

| Subthreshold Swing (SS) | 0.14 V·dec⁻¹ | A low value indicates a rapid switch from the 'off' to the 'on' state. nih.gov |

| Application | Flexible and transparent displays, flat-panel displays. mdpi.comnih.gov |

Ceramic and Pigment Technology Enhancement utilizing this compound

This compound serves as a crucial precursor material in the synthesis of advanced ceramics and high-performance pigments. Its solubility in water makes it an ideal starting material for processes requiring a homogenous distribution of praseodymium ions within a host matrix. aemree.comfishersci.com In ceramic applications, it is instrumental in the development of doped zirconia-based materials with tailored properties. For pigment technology, it is a key component in the formulation of vibrant and stable yellow inorganic pigments.

Enhancement of Ceramic Properties

Praseodymium compounds are significant in modifying the properties of ceramic materials, most notably zirconium dioxide (ZrO₂), commonly known as zirconia. Zirconia is a versatile ceramic known for its high strength and fracture toughness, but its pure form undergoes phase transformations at different temperatures, which can compromise its structural integrity. researchgate.netmdpi.com To stabilize its desirable tetragonal and cubic crystal structures at room temperature, doping agents are introduced. researchgate.net

Praseodymium oxide (Pr₆O₁₁), often derived from precursors like this compound, is an effective dopant for zirconia. mdpi.com Research indicates that the addition of praseodymium helps to stabilize the cubic phase of zirconia over the tetragonal polymorph. researchgate.net This stabilization is critical for applications in solid oxide fuel cells (SOFCs) and other high-temperature environments.

Detailed research has shown that incorporating praseodymium into yttria-stabilized zirconia (YSZ) influences its structural and electrical characteristics. The dissolution of praseodymium oxide into the 5 mol.% yttria-stabilized zirconia (5YSZ) lattice occurs at high temperatures (1450–1550 °C) and can lead to the formation of a pyrochlore-type Pr₂Zr₂O₇ intermediate phase. mdpi.com The presence and amount of this phase, along with porosity, affect the material's total electrical conductivity. mdpi.com Studies have demonstrated that praseodymium doping can also enhance the microhardness and densification of the resulting ceramic material. researchgate.net

| Property | Observation | Detailed Findings |

|---|---|---|

| Phase Composition | Formation of Pr₂Zr₂O₇ pyrochlore (B1171951) phase | The fraction of the low-conducting pyrochlore phase increases with higher PrOᵧ additions. |

| Total Electrical Conductivity | Limited by pyrochlore phase and porosity | Ranges from 2.0–4.6 S/m at 900 °C and 0.28–0.68 S/m at 700 °C in air. |

| Ionic Conduction | Remains predominantly an oxygen ionic conductor | The p-type electronic contribution increases with Pr content but does not exceed 2% for a 0.15 molar fraction of PrOᵧ at 700–900 °C. |

| Thermal Expansion Coefficient | Slight decrease with praseodymium addition | Average values are in the range of 10.4–10.7 ppm/K. |

| Microhardness & Densification | Improved with praseodymium addition | Praseodymium acts as a sintering aid, leading to a denser and harder ceramic material. researchgate.net |

Application in Pigment Technology

One of the most significant commercial applications of praseodymium is in the production of high-performance inorganic pigments. americanelements.com Specifically, it is used to create an intense and stable yellow colorant known as "Praseodymium Yellow" or "Zircon Praseodymium Yellow," registered as C.I. Pigment Yellow 159. epa.govkremerpigments.com This pigment is highly valued in the ceramics industry for coloring glazes and enamels due to its clean, bright yellow hue. wellbond.netsciteum.com

The pigment is a crystalline matrix of zircon (zirconium silicate) where praseodymium ions are incorporated. masoncolor.com It is produced through a high-temperature calcination process. The reactants typically include a zirconium source (like zirconium (IV) oxide), a silicon source (like silicon (IV) oxide), and a praseodymium source, for which this compound can be used. masoncolor.comgoogle.com During calcination, the praseodymium (III, IV) oxide (Pr₆O₁₁) is homogeneously and ionically interdiffused into the zircon crystal structure. masoncolor.com The resulting pigment is exceptionally stable at high temperatures and insoluble in water, making it suitable for ceramic applications. kremerpigments.com

Patent literature details specific formulations for producing these pigments, highlighting the precise ratios of components needed to achieve the desired color. These formulations often include mineralizers to facilitate the chemical reaction at lower temperatures. google.com

| Component | Weight Percent (%) | Role in Formulation |

|---|---|---|

| Praseodymium trioxide (Pr₂O₃) | 1.5 - 3.0% | Chromophore (color-providing agent) |

| Zirconium white (ZrO₂) | 30 - 42% | Forms the host zircon crystal lattice |

| Aerosil (SiO₂) | 54 - 62% | Forms the host zircon crystal lattice |

| Mineralizer | 2 - 6% | Promotes the solid-state reaction during calcination |

The optical properties of Praseodymium Yellow are notable, with an optimum reflectance at a wavelength of 560 nm, which corresponds to the yellow region of the visible spectrum. wellbond.net The pigment also boasts excellent lightfastness, ensuring the color does not fade over time when exposed to light. kremerpigments.com

Theoretical and Computational Chemistry of Praseodymium Acetate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and materials nih.govscispace.commpg.de. It is based on the principle that the ground-state electronic energy and other properties of a multi-electron system can be determined from its electron density distribution, rather than the complex many-electron wavefunction scispace.commpg.de. For lanthanide compounds like praseodymium acetate (B1210297), DFT is particularly valuable because it can effectively handle the complex electronic interactions, including electron correlation effects, which are crucial for understanding the behavior of the f-electrons in praseodymium nsf.govrsc.orgresearchgate.net.

DFT calculations can elucidate key aspects of praseodymium acetate's electronic structure, such as the distribution of electron density, the nature of chemical bonding between praseodymium and the acetate ligands, and the oxidation states of the praseodymium ion. By analyzing the charge distribution and orbital contributions, DFT can reveal the degree of covalent and ionic character in the Pr-O bonds nsf.gov. Furthermore, DFT is instrumental in studying chemical reactivity. It can be employed to map out reaction pathways, calculate activation energies for potential transformations, and identify reactive sites within the molecule nih.govrsc.org. For this compound, this could involve investigating its potential as a catalyst or its interactions in solution. Studies on other praseodymium compounds, such as PrX pnictides, have utilized DFT with approximations like GGA+U and mBJ-GGA+U to determine electronic properties and bonding characteristics nsf.gov. Similarly, DFT has been used to analyze the electronic structure and redox potentials of praseodymium complexes rsc.org.

Ab Initio Calculations for Molecular and Solid-State Properties

Ab initio calculations, meaning "from the beginning," are quantum mechanical methods that solve the electronic Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. Methods such as Hartree-Fock (HF) and post-HF methods like Coupled Cluster (CC) are common examples, though their computational cost increases significantly with system size, making them more challenging for heavy elements like praseodymium acs.org.

Molecular Dynamics Simulations of Praseodymium Complex Interactions

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior of systems, including conformational changes, diffusion, and interactions between different molecular entities researchgate.netnih.govnih.gov.

For this compound, MD simulations could be employed to study its behavior in solution, such as its solvation shell, the dynamics of acetate ligand exchange, or its interactions with other ions or molecules in a solvent environment. Simulations of lanthanoid(III) and actinoid(III) ions in water, for example, have successfully provided insights into ionic diffusion coefficients and hydration enthalpies, relating these to microscopic structures researchgate.net. In the context of separation processes, MD has been used to understand the interaction mechanisms of ionic liquids with Pr³⁺ ions at liquid/liquid interfaces, revealing how anions facilitate ion transport researchgate.net. These types of simulations are crucial for understanding the dynamic aspects of praseodymium complex behavior, including how praseodymium ions interact within larger molecular assemblies or in different phases.

Predictive Modeling for Material Design and Catalytic Activity

Predictive modeling, often incorporating machine learning and advanced computational algorithms, offers a pathway to forecast material properties and optimize conditions for specific applications, such as catalysis acs.org. While direct predictive models for this compound's catalytic activity are not detailed in the current search results, the broader application of computational chemistry in materials science and catalysis provides a relevant context.

Computational approaches can screen potential catalysts, predict reaction outcomes, and guide the design of new materials with tailored properties. For instance, research into praseodymium oxides has explored their catalytic activity in redox reactions, linking their crystallographic changes to performance researchgate.net. Similarly, studies on praseodymium-doped ceramics investigate how dopant concentrations influence optical and dielectric properties mdpi.com. By combining experimental data with theoretical calculations and machine learning, it is possible to develop predictive models that forecast the performance of praseodymium-containing compounds in various applications, including catalysis, by identifying structure-property relationships and optimal operating parameters acs.org.

Computed Properties of this compound

The following table summarizes some computed properties for this compound, primarily derived from chemical databases.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₉O₆Pr | PubChem nih.gov |

| Molecular Weight | 318.04 g/mol | PubChem nih.gov, American Elements americanelements.com |

| Exact Mass | 317.948 g/mol | American Elements americanelements.com |

| Monoisotopic Mass | 317.947513 Da | American Elements americanelements.com |

| Computed Surface Area | 120 Ų | PubChem nih.gov |

| Computed Descriptor | 25.5 | PubChem nih.gov |

| Praseodymium Electron Configuration | [Xe] 4f³ 6s² | American Elements americanelements.com |

Compound List

this compound

Praseodymium oxide

Praseodymium pnictides (PrP, PrAs, PrBi)

Praseodymium complexes

Lanthanoid(III) ions

Actinoid(III) ions

Ionic liquids

Pr³⁺ ions

Pr⁴⁺ complexes

Lanthanide trications

Pr dipivaloylmethanate complexes

Pr-doped ceramics

Praseodymium oxides

Electrochemical Studies of Praseodymium Acetate Systems

Electrochemical Reduction of Rare Earth Elements using Praseodymium Acetate (B1210297)

Given the difficulty of reducing Pr³⁺ in aqueous solutions, electrochemical reduction is typically carried out in non-aqueous electrolytes like molten salts or ionic liquids at high temperatures. mdpi.commdpi.com In these systems, praseodymium acetate can be a component of the electrolyte feed, though it is often converted to oxides or fluorides for use in the high-temperature melts.

The term "using this compound" in the context of reducing other REEs primarily refers to its presence in a mixed REE electrolyte. Due to the chemical similarity of lanthanides, their reduction potentials are very close, leading to co-deposition rather than a selective reduction of one element by another's salt.

Co-deposition with Other REEs: In electrolytes containing both praseodymium and other REEs, such as neodymium, electrochemical reduction at the cathode typically results in the deposition of a mixed metal alloy. labpartnering.org911metallurgist.com For example, in the recycling of NdFeB magnets, an electrolyte containing both neodymium and praseodymium salts will yield a didymium (Nd-Pr) alloy upon electrolysis. labpartnering.org The composition of the deposited alloy is influenced by the relative concentrations of the ions in the electrolyte and the applied potential.

Table 2: Influence of this compound in a Mixed REE Electrolyte

| Parameter | Effect of this compound Presence | Research Findings |

|---|---|---|

| Electrolyte Composition | Contributes Pr³⁺ ions to the electrolyte bath. | Used in designing electrolytes for separating Pr and Nd. ameslab.gov |

| Cathode Product | Leads to the co-deposition of a Pr-containing alloy (e.g., didymium). | The relative concentrations of Pr and Nd in the electrolyte affect the final alloy composition. 911metallurgist.com |

| Separation Factor | The presence of acetate as a complexing agent can slightly alter the relative deposition potentials, which can be exploited in advanced separation techniques. | The similar redox potentials make sharp separation by simple electrolysis difficult. mdpi.com |

The concept of using this compound to selectively reduce another REE is not a standard practice, as the praseodymium ion itself does not act as a redox mediator for other lanthanides in a typical electrochemical cell. Instead, the focus is on controlling the conditions to manage the co-deposition process.

Future Research Directions and Emerging Paradigms in Praseodymium Acetate Chemistry

Integration with Nanotechnology for Novel Functional Materials

Praseodymium acetate (B1210297) serves as a valuable precursor in the synthesis of praseodymium-containing nanomaterials, which exhibit unique magnetic, electrical, chemical, and optical properties. edge-techind.com The integration of praseodymium acetate with nanotechnology is a burgeoning field with the potential to yield a new generation of functional materials. These materials are finding applications in diverse areas such as catalysts, oxygen storage components, and materials with high electrical conductivity. rgnpublications.com

One of the primary applications of this compound in nanotechnology is in the fabrication of praseodymium oxide (Pr₆O₁₁) nanoparticles. rgnpublications.comresearchgate.net These nanoparticles have demonstrated significant potential as catalysts in various organic syntheses. rsc.org For instance, hydrothermally synthesized praseodymium oxide nanoparticles have been successfully employed as a nanocatalyst for the eco-friendly synthesis of chromene derivatives. rsc.org This approach offers several advantages, including high product yields, shorter reaction times, and the use of a non-toxic, reusable, and biodegradable catalyst. rsc.org The thermal decomposition of this compound is a common method to produce these oxide nanoparticles, with the final properties of the material being influenced by the calcination conditions. researchgate.netnanografi.com

The unique electronic properties of praseodymium, which can exist in multiple oxidation states, make its compounds, derived from this compound, interesting for electronic and optical applications. rgnpublications.com Research into praseodymium-doped materials is ongoing, with potential uses in phosphors, lasers, and other optoelectronic devices. edge-techind.comamericanelements.com The ability to tune the properties of these nanomaterials by controlling their size, shape, and composition through careful manipulation of the synthesis conditions starting from this compound is a key area of future research.

| Application Area | Precursor Compound | Resulting Nanomaterial | Key Properties/Function |

| Catalysis | This compound | Praseodymium Oxide (Pr₆O₁₁) Nanoparticles | High catalytic activity, reusability, eco-friendly. rsc.org |

| Electronics/Optics | This compound | Praseodymium-doped materials | Tunable electronic and optical properties. edge-techind.comrgnpublications.comamericanelements.com |

| High-Strength Alloys | This compound | Praseodymium-Magnesium Alloys | Enhanced strength for applications like aircraft engines. nanografi.com |

Exploration of New Synthetic Pathways and Sustainable Chemistry Approaches

The development of sustainable and efficient synthetic methods is a cornerstone of modern chemistry. In the context of this compound and its derivatives, research is increasingly focused on "green chemistry" principles. This includes the use of environmentally benign solvents, reducing energy consumption, and designing processes that minimize waste.

A notable example of a sustainable approach is the use of ultrasound irradiation in an aqueous hydrotropic medium for the synthesis of chromene derivatives catalyzed by praseodymium oxide nanoparticles derived from this compound. rsc.org This method avoids the use of hazardous organic solvents and enhances reaction kinetics, leading to improved efficiency and sustainability. rsc.org

Future research will likely explore other green synthetic routes, such as microwave-assisted synthesis and mechanochemistry, to produce this compound and its derived materials. rgnpublications.com These methods can offer advantages in terms of reaction speed, energy efficiency, and reduced solvent usage. Additionally, the development of catalytic systems that are highly reusable and stable over multiple cycles is a key objective. rsc.org The focus will be on creating robust catalysts from this compound that maintain their activity without significant loss in efficiency, contributing to more sustainable chemical processes. rsc.org

Multi-Modal Characterization and In Situ Studies for Reaction Mechanism Elucidation

A deep understanding of the reaction mechanisms involved in the synthesis and application of this compound-derived materials is crucial for their rational design and optimization. Multi-modal characterization, combining several analytical techniques, provides a comprehensive picture of the material's properties and behavior.

Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and electron microscopy (SEM, TEM) are routinely used to characterize the structure, composition, and morphology of materials derived from this compound. rsc.orgresearchgate.net For instance, the thermal decomposition of this compound has been studied using TGA and XRD to identify intermediate products and the final oxide phase. researchgate.net

In situ studies, which monitor the material as a reaction or process is occurring, are becoming increasingly important for elucidating reaction mechanisms. For example, in situ electrical conductivity measurements have been used to follow the formation of different decomposition intermediates during the heat treatment of this compound. researchgate.net Similarly, in situ IR spectroscopy can be employed to study the decomposition of reactants on the surface of a praseodymium-based catalyst. researchgate.net

Future research will likely see a greater integration of these advanced characterization techniques. Combining in situ spectroscopy and microscopy will allow for a real-time correlation of structural changes with catalytic activity, providing unprecedented insights into reaction pathways. This detailed mechanistic understanding is essential for the design of more efficient and selective catalysts and functional materials.

| Characterization Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystal structure and phase identification. rsc.orgresearchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups and chemical bonding. rsc.orgresearchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition behavior. rsc.orgresearchgate.net |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | Morphology, particle size, and microstructure. rsc.orgresearchgate.net |

| In Situ Electrical Conductivity | Monitoring formation of intermediates during thermal decomposition. researchgate.net |

| In Situ IR Spectroscopy | Studying surface reactions and catalyst behavior. researchgate.net |

Advanced Computational Design and Materials Discovery

Computational methods are revolutionizing materials science by enabling the prediction of material properties and the design of new materials with desired functionalities. chimia.ch This "materials by design" approach is increasingly being applied to the discovery of novel materials derived from precursors like this compound. otilumionics.com

Advanced computational techniques, such as density functional theory (DFT), can be used to model the electronic structure and properties of praseodymium-containing compounds. nih.gov These simulations can provide insights into catalytic mechanisms, predict the stability of different crystal structures, and guide the synthesis of materials with optimized performance. mpie.de

Machine learning (ML) is another powerful tool that is being integrated into the materials discovery workflow. nih.gov By training ML models on existing experimental and computational data, it is possible to rapidly screen vast chemical spaces for promising new materials. sydney.edu.au This accelerates the discovery process, reducing the need for time-consuming and expensive trial-and-error experimentation. otilumionics.com The combination of high-performance computing and machine learning allows for the virtual screening of thousands of potential candidates, enabling a more targeted and efficient approach to materials innovation. otilumionics.com

Future research in this area will focus on developing more accurate and efficient computational models for predicting the properties of praseodymium-based materials. The integration of multiscale modeling approaches will allow for the simulation of materials from the atomic level up to the device level. sydney.edu.au This holistic approach, combining quantum mechanical calculations, classical simulations, and machine learning, will be instrumental in designing the next generation of advanced functional materials derived from this compound. mpie.de

Q & A

Q. What are the established synthesis methods for praseodymium oxide (PrOx) using praseodymium acetate as a precursor, and how do experimental conditions influence the final product?

this compound is commonly used to synthesize praseodymium oxides via thermal decomposition. Key methods include:

- Thermal decomposition in controlled atmospheres : Heating hydrated this compound under air or inert gas yields different oxide phases (e.g., PrO₂, Pr₆O₁₁). For example, decomposition in air at 700°C produces Pr₆O₁₁, while inert atmospheres favor PrO₂ .

- Sol-gel synthesis : this compound is dissolved with other precursors (e.g., yttrium acetate, zinc acetate) and calcined at 1200°C to form doped phosphors like BaY₂ZnO₅:Pr³⁺. Citric acid and ethylene glycol are used as chelating agents to ensure homogeneity .

- Autogenic thermolysis : A solvent-free method where this compound is heated at 700°C to produce luminescent Pr₂O₂CO₃ nanoparticles, which convert to PrO₁.₈₃₃ upon further combustion .

Q. Which characterization techniques are critical for analyzing this compound-derived materials, and what insights do they provide?

- X-ray diffraction (XRD) : Identifies crystalline phases (e.g., orthorhombic structures in doped phosphors) and lattice distortions caused by ion substitution (e.g., Pr³⁺ replacing Y³⁺ in BaY₂ZnO₅) .

- Thermogravimetric analysis (TGA) : Tracks mass loss during thermal decomposition to determine hydration states and decomposition pathways .

- Scanning electron microscopy (SEM) : Reveals nanoparticle morphology (e.g., nanorods from microwave-assisted synthesis) .

- Oxygen content analysis : Quantifies oxygen stoichiometry in oxides using elemental analyzers, critical for resolving phase ambiguities .

Q. How is this compound utilized in the synthesis of luminescent materials?

this compound serves as a dopant precursor in phosphors. For example:

- In BaY₂ZnO₅:Pr³⁺, Pr³⁺ substitutes Y³⁺, inducing lattice strain and shifting XRD peaks. The resulting phosphors exhibit green-red emission under UV excitation .

- Autogenic thermolysis of this compound yields Pr₂O₂CO₃ nanoparticles with photoluminescent properties, useful in optoelectronics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported phase transformations during this compound decomposition?

Discrepancies arise due to variations in heating rates, atmospheres, and precursor hydration states. For example:

- Decomposition in air produces Pr₆O₁₁, while inert atmospheres yield PrO₂ .

- Hydrated vs. anhydrous precursors alter decomposition pathways; hydrated acetate forms intermediate oxycarbonates (e.g., Pr₂O₂CO₃) before final oxide formation . Methodological approach : Combine XRD with oxygen content analysis (WD-XRF, TC-436) and controlled atmosphere TGA to map phase evolution .

Q. What strategies optimize this compound-derived nanoparticles for catalytic or biomedical applications?

- Surface capping : Using ionic liquids (e.g., [BMIM]-PF₆) during polyol synthesis controls nanoparticle size and enhances antibacterial activity .

- Doping : Incorporating heteroatoms (e.g., nitrogen in MWCNT nanocomposites) improves catalytic efficiency and biofilm inhibition .

- Morphological control : Microwave-assisted synthesis produces uniform nanorods, while autogenic thermolysis yields nanopowders with high surface area .

Q. How does the choice of this compound hydrate vs. anhydrous form impact experimental reproducibility?

Hydration states affect stoichiometry and decomposition behavior:

- Hydrated this compound (Pr(CH₃COO)₃·xH₂O) often forms sesquihydrates (x = 1.5), influencing thermal decomposition kinetics and intermediate phases .

- Anhydrous acetate requires strict moisture control during synthesis to avoid unintended hydration, which alters calcination outcomes . Best practice : Characterize precursor hydration via TGA before use and report hydration states in methodology .

Methodological Notes

- Data contradiction analysis : Cross-validate phase identification using XRD, Raman spectroscopy, and oxygen stoichiometry to address conflicting reports on PrOx phases .

- Experimental design : When doping host matrices (e.g., SrAl₄O₇), maintain precursor molar ratios (e.g., 1–5 mol% Pr³⁺) to avoid secondary phases and lattice strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.